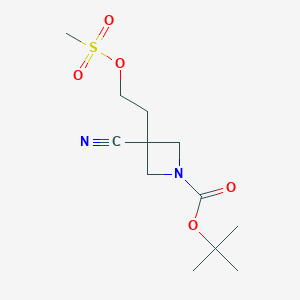
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O5S. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications .
Métodos De Preparación
The synthesis of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones
Aplicaciones Científicas De Investigación
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonyloxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on various biological and chemical pathways .
Comparación Con Compuestos Similares
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(methylsulfonyloxy)-1-azetanecarboxylate: Similar in structure but lacks the cyano group.
Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar but has a hydroxy group instead of the methanesulfonyloxy group.
Tert-butyl 3-cyano-3-(2-chloroethyl)azetidine-1-carboxylate: Similar but has a chloro group instead of the methanesulfonyloxy group
These comparisons highlight the unique functional groups present in this compound, which contribute to its distinct chemical reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-8-12(7-13,9-14)5-6-18-20(4,16)17/h5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSYLNGSCNBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCOS(=O)(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364573.png)

![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)
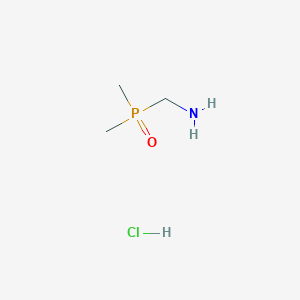
![1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2364578.png)
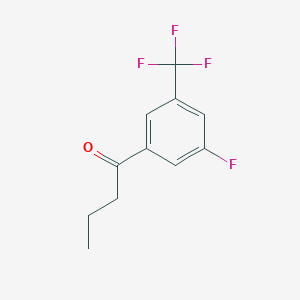
![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)
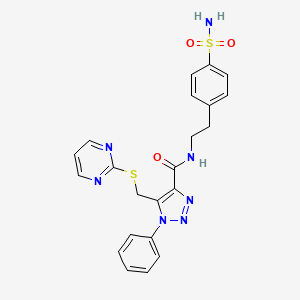
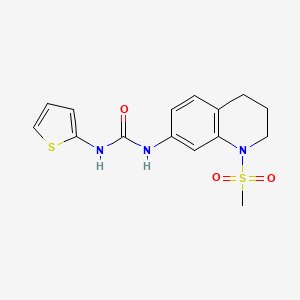
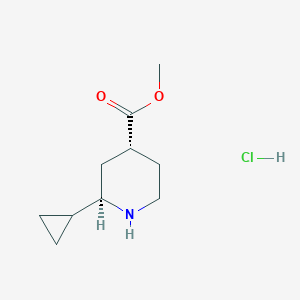
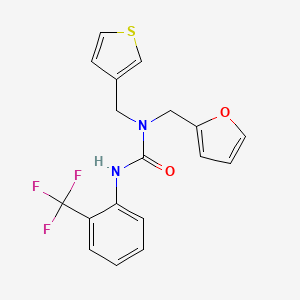
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)
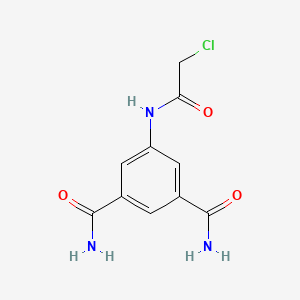
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)
